Cas no 3352-87-2 (N,N-Diethyldodecanamide)

N,N-Diethyldodecanamide is a tertiary amide compound characterized by its long hydrophobic alkyl chain and diethylamino functional groups. This structure imparts excellent solvency properties for nonpolar and moderately polar substances, making it useful as a solvent or intermediate in organic synthesis. Its high thermal stability and low volatility are advantageous for applications requiring prolonged heating or controlled evaporation. The compound's amphiphilic nature also allows it to function as a surfactant or emulsifier in specific formulations. Its resistance to hydrolysis under neutral conditions enhances shelf stability. These properties make it suitable for specialized industrial processes, particularly where inert, high-boiling solvents are required.
N,N-Diethyldodecanamide structure
N,N-Diethyldodecanamide structure
Product Name:N,N-Diethyldodecanamide
CAS No:3352-87-2
MF:C16H33NO
MW:255.439325094223
MDL:MFCD00008962
CID:44064
PubChem ID:87567911
Update Time:2025-06-09

N,N-Diethyldodecanamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethyldodecanamide
    • Diethyllauramide
    • Dodecanamide,N,N-diethyl
    • EINECS 222-118-3
    • N,N-Diethyldodecanamid
    • N,N-diethyl-dodecanamide
    • N,N-diethyldodecananamide
    • N,N-diethyldodecylamide
    • N,N-Diethyllauramide
    • N,N-Diethyllaurylamide
    • N-Dodecanoyldiethylamine
    • N-Lauroyldiethylamine
    • NOPCOGEN 14-L
    • DTXCID3024655
    • NCGC00256623-01
    • FT-0634798
    • NSC-3890
    • AKOS003865338
    • NSC-406286
    • AI3-01019
    • CHEBI:194254
    • 4-04-00-00357 (Beilstein Handbook Reference)
    • D1407
    • CAS-3352-87-2
    • J-523239
    • n,n-diethyl lauramide
    • MFCD00008962
    • CHEMBL3184933
    • p-Methylamino Phenol Sulfate
    • NSC 3890
    • Q27236539
    • BRN 1776541
    • NSC 406286
    • NN-Diethyldodecanamide
    • A821819
    • NSC3890
    • 0AJ0N90BYY
    • InChI=1/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H
    • SY040630
    • NSC406286
    • 3352-87-2
    • Dodecanamide, N,N-diethyl-
    • ?N,N-Diethyldodecanamide
    • CS-0318062
    • Tox21_302477
    • NN-Diethyllaurylamide
    • SCHEMBL79816
    • AC8428
    • UNII-0AJ0N90BYY
    • DTXSID5044655
    • AS-58029
    • NS00029504
    • CWNSVVHTTQBGQB-UHFFFAOYSA-N
    • Dodecanamide,N-diethyl-
    • N,NDiethyllauramide
    • Diethyldodecanamine
    • Diethyldodecanamide, N,N
    • Nopcogen 14L
    • DB-048431
    • Dodecanamide, N,Ndiethyl
    • N,NDiethyllaurylamide
    • MDL: MFCD00008962
    • Inchi: 1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3
    • InChI Key: CWNSVVHTTQBGQB-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCCCC)N(CC)CC

Computed Properties

  • Exact Mass: 255.25600
  • Monoisotopic Mass: 255.256
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 13
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.6

Experimental Properties

  • Color/Form: Colorless viscous liquid
  • Density: 0.868(lit.)
  • Melting Point: 3-5°C
  • Boiling Point: 167°C/2.3mmHg(lit.)
  • Flash Point: >110℃(230℉)(lit.)
  • Refractive Index: n20/D 1.454(lit.)
  • PSA: 20.31000
  • LogP: 4.77570
  • Solubility: Not determined

N,N-Diethyldodecanamide Security Information

N,N-Diethyldodecanamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N-Diethyldodecanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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N,N-Diethyldodecanamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:3352-87-2)N,N-二乙基十二酰胺 DEDOA
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N,N-Diethyldodecanamide Related Literature

Additional information on N,N-Diethyldodecanamide

Introduction to N,N-Diethyldodecanamide (CAS No. 3352-87-2)

N,N-Diethyldodecanamide, with the chemical formula C₁₄H₃₁NO, is a compound that has garnered significant attention in the field of pharmaceuticals and chemical research due to its unique structural properties and potential applications. This amide derivative, identified by its CAS number 3352-87-2, is characterized by a long aliphatic chain attached to a nitrogen-containing functional group. The presence of two ethyl groups on the nitrogen atom enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's molecular structure, featuring a dodecyl backbone and diethylamino functionality, positions it as a versatile building block for more complex molecules. In recent years, researchers have been exploring the utility of N,N-Diethyldodecanamide in various applications, including drug development and material science. Its ability to act as a chiral auxiliary and a ligand in catalytic processes has opened new avenues for synthetic methodologies.

One of the most intriguing aspects of N,N-Diethyldodecanamide is its role in medicinal chemistry. The long hydrocarbon chain provides a hydrophobic environment that can interact favorably with biological targets, while the amide group allows for hydrogen bonding interactions. This balance makes it an excellent candidate for designing molecules that can modulate biological pathways effectively. Recent studies have shown promising results in using N,N-Diethyldodecanamide as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The synthesis of N,N-Diethyldodecanamide typically involves the reaction of dodecanoyl chloride with diethylamine under controlled conditions. This process requires careful optimization to ensure high yield and purity. Advances in catalytic techniques have enabled more efficient synthesis routes, reducing the environmental impact and cost associated with its production. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups selectively, enhancing the compound's utility in complex molecule synthesis.

In material science, N,N-Diethyldodecanamide has been investigated for its potential as a component in polymer formulations. Its incorporation into polymeric matrices can improve thermal stability and mechanical strength. Additionally, the compound's amphiphilic nature makes it suitable for use in self-assembling systems, where it can form micelles or nanotubes that have applications in drug delivery systems and nanotechnology.

Recent research has also delved into the pharmacological properties of N,N-Diethyldodecanamide derivatives. By modifying the substituents on the nitrogen atom or introducing additional functional groups, scientists have generated libraries of compounds with varying biological activities. These derivatives have shown promise in preclinical studies as inhibitors of enzymes involved in inflammatory responses and cancer progression. The long aliphatic chain of N,N-Diethyldodecanamide not only contributes to its solubility but also influences its interaction with target proteins, making it a valuable scaffold for structure-activity relationship studies.

The compound's stability under various conditions has been another area of focus. Studies have demonstrated that N,N-Diethyldodecanamide maintains its integrity under thermal stress and acidic environments, which is crucial for its application in industrial processes and pharmaceutical formulations. Furthermore, its compatibility with other organic solvents enhances its versatility in synthetic protocols.

From an environmental perspective, efforts have been made to develop greener synthetic routes for N,N-Diethyldodecanamide. Biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis, offering reduced waste generation and energy consumption. These sustainable approaches align with global initiatives to promote green chemistry principles.

The future prospects of N,N-Diethyldodecanamide are vast and multifaceted. Ongoing research aims to expand its applications in drug discovery by developing novel derivatives with enhanced pharmacological profiles. Additionally, exploring its potential in nanotechnology could lead to innovative materials with applications ranging from electronics to biomedicine.

In conclusion, N,N-Diethyldodecanamide (CAS No. 3352-87-2) is a compound with remarkable versatility and potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, material science, and catalysis. As synthetic methodologies continue to evolve, the applications of this compound are expected to grow even further, contributing significantly to advancements in science and technology.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3352-87-2)N,N-Diethyldodecanamide
sfd17003
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:3352-87-2)N,N-Diethyldodecanamide
A1204117
Purity:99%
Quantity:500g
Price ($):374.0
Email